molecular formula C13H23NO5 B6591909 Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate CAS No. 178200-68-5

Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate

Cat. No. B6591909
CAS RN: 178200-68-5
M. Wt: 273.33 g/mol
InChI Key: MKGBKZVDIFCWFD-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .


Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group . The Boc group can be introduced to the molecule through a reaction with di-tert-butyl dicarbonate in the presence of a base .


Chemical Reactions Analysis

The Boc group in the compound can be removed under acidic conditions . This deprotection step is a common reaction in the synthesis of peptides .

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides is a well-established field. Future research may focus on developing more efficient synthesis methods, exploring new applications for these compounds, and improving our understanding of their properties .

properties

IUPAC Name

ethyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-7-18-11(16)9(10(15)8(2)3)14-12(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBKZVDIFCWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195222
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-oxoleucine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178200-68-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-oxoleucine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178200-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-oxoleucine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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